molecular formula C19H42ClNO B13786208 Trimethyl[3-(tridecyloxy)propyl]ammonium chloride CAS No. 68123-07-9

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride

Cat. No.: B13786208
CAS No.: 68123-07-9
M. Wt: 336.0 g/mol
InChI Key: XYEYOAYIWLFMHH-UHFFFAOYSA-M
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Description

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its ability to modify surface properties, making it useful in formulations requiring surface activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride typically involves the reaction of a tertiary amine with an alkyl halide. The process can be summarized as follows:

    Starting Materials: Tertiary amine and tridecyloxypropyl chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions.

    Procedure: The tertiary amine is reacted with tridecyloxypropyl chloride in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction.

    Purification: The product is purified by recrystallization or distillation to obtain this compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix the starting materials.

    Continuous Stirring: Ensures uniform reaction conditions.

    Temperature Control: Maintains optimal reaction temperatures.

    Automated Purification: Utilizes automated systems for purification to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: Commonly reacts with nucleophiles, replacing the chloride ion.

    Oxidation and Reduction: Can participate in redox reactions under specific conditions.

    Hydrolysis: Hydrolyzes in the presence of water, especially under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Such as hydroxide ions, amines, and thiols.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted ammonium compounds can be formed.

    Oxidation Products: Oxidized derivatives of the original compound.

    Hydrolysis Products: Alcohols and amines, depending on the reaction conditions.

Scientific Research Applications

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the preparation of biological samples for electron microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents.

Mechanism of Action

The mechanism by which Trimethyl[3-(tridecyloxy)propyl]ammonium chloride exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between different phases (e.g., oil and water). The molecular targets include cell membranes and proteins, where it can alter permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl[3-(triethoxysilyl)propyl]ammonium chloride
  • (3-Acrylamidopropyl)trimethylammonium chloride
  • Trimethyl[3-(trimethoxysilyl)propyl]ammonium chloride

Uniqueness

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride is unique due to its specific alkyl chain length and the presence of the tridecyloxy group, which imparts distinct hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant activity and stability in various environments.

Properties

CAS No.

68123-07-9

Molecular Formula

C19H42ClNO

Molecular Weight

336.0 g/mol

IUPAC Name

trimethyl(3-tridecoxypropyl)azanium;chloride

InChI

InChI=1S/C19H42NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1

InChI Key

XYEYOAYIWLFMHH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCOCCC[N+](C)(C)C.[Cl-]

Origin of Product

United States

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